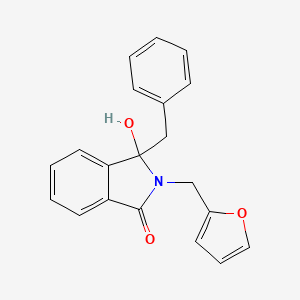

3-benzyl-2-(2-furylmethyl)-3-hydroxy-1-isoindolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoindolinone derivatives, including compounds similar to 3-benzyl-2-(2-furylmethyl)-3-hydroxy-1-isoindolinone, often involves strategies such as Cu-promoted C-H activation and nitroalkylation followed by intramolecular cyclization processes. For instance, efficient and selective syntheses of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones have been achieved via such methods, showcasing the versatility and efficiency of these synthetic approaches in producing isoindolinone derivatives (Yu et al., 2017).

Molecular Structure Analysis

The molecular structure of isoindolinones, including the compound , is characterized by the isoindolinone skeleton, which provides a rigid framework that can influence the compound's reactivity and physical properties. Structural analyses of similar compounds have been conducted, providing insights into the conformation and electronic structure of the isoindolinone ring system. For example, studies have detailed the interplanar angles and the spatial arrangement of substituents, which are crucial for understanding the compound's chemical behavior (Mukherjee et al., 2000).

Chemical Reactions and Properties

Isoindolinones undergo a variety of chemical reactions, reflecting their rich chemistry and utility as intermediates. These reactions include, but are not limited to, oxidative acylation, cycloadditions, and radical cyclization processes. For instance, a Rh(III)-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes via sp^2 C-H bond activation, followed by intramolecular cyclization, has been described, leading to the efficient synthesis of 3-hydroxyisoindolin-1-one derivatives (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of isoindolinones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on this compound might not be readily available, the physical properties of similar compounds have been studied to understand how structural variations affect these characteristics. These studies provide a basis for predicting the behavior of isoindolinones in different environments and under various conditions.

Chemical Properties Analysis

The chemical properties of isoindolinones, including reactivity, stability, and functional group transformations, are central to their applications in synthetic chemistry. The presence of the isoindolinone core offers multiple sites for functionalization, enabling the synthesis of a wide range of derivatives with varied chemical properties. For example, the Lewis acid-mediated room-temperature cascade reaction showcases the reactivity of isoindolinones with alkynes, leading to the formation of diverse derivatives (Li et al., 2018).

Aplicaciones Científicas De Investigación

Eco-benign Synthesis

An eco-benign and highly efficient approach to synthesizing isoindolinone derivatives has been developed, utilizing a three-component reaction of 2-formyl benzoic acid, ammonia, and heterocyclic compounds like 4-hydroxycoumarin or indole in water. This method is particularly notable for its environmental friendliness and the production of isoindolinone derivatives in good to excellent yields, highlighting the compound's relevance in green chemistry practices (Shen, Sun, & Lin, 2013).

Innovative Synthesis Methods

Efficient and selective synthesis techniques for 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones have been achieved through a Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization process. This methodology showcases the versatility and adaptability of isoindolinone derivatives in complex chemical syntheses (Yu et al., 2017).

Biological Activity and Therapeutic Potential

The 1-isoindolinone framework is integral to a wide range of natural compounds with diverse biological activities and potential therapeutic applications for various chronic diseases. The advancement in synthetic methods for these compounds underscores their significance in medicinal chemistry and drug development (Upadhyay, Thapa, Sharma, & Sharma, 2020).

Advancements in Chemical Synthesis

Research has also focused on the direct arylation-oxidation route to isoindolinone inhibitors, particularly targeting the MDM2-p53 interaction, a critical pathway in cancer research. This route allows for the efficient creation of 3-arylisoindolinone derivatives, showcasing the compound's applicability in developing cancer therapeutics (Dempster & Luzzio, 2011).

Catalysis and Functionalization

The catalytic systems, such as those based on cobalt(II) and rhodium(III), have been utilized for the oxidative C–H alkenylations and in situ directing group-assisted tandem oxidative olefination/Michael addition, respectively. These processes demonstrate the compound's role in facilitating regio- and site-selective functionalization, contributing to the efficient synthesis of isoindolinone frameworks with potential pharmaceutical applications (Ma & Ackermann, 2015); (Wang et al., 2018).

Propiedades

IUPAC Name |

3-benzyl-2-(furan-2-ylmethyl)-3-hydroxyisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-19-17-10-4-5-11-18(17)20(23,13-15-7-2-1-3-8-15)21(19)14-16-9-6-12-24-16/h1-12,23H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCFPENHHNETSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)